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Compound of Interest

Compound Name: 1,1-dioxothiolane-3-carboxylic acid

Cat. No.: B178652 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective spectroscopic comparison of 1,1-dioxothiolane-3-carboxylic acid and its structural

analogs, thiolane-3-carboxylic acid and sulfolane-3-carboxylic acid. The comparative analysis

is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide aims to elucidate the structural and electronic differences between these

compounds through a detailed examination of their spectroscopic signatures. The inclusion of

the oxidized sulfur center in 1,1-dioxothiolane-3-carboxylic acid significantly influences its

chemical properties, which is reflected in its spectral data when compared to its non-oxidized

and aromatic counterparts.

Comparative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic data for 1,1-dioxothiolane-
3-carboxylic acid and its analogs. This data provides a basis for understanding the influence

of the sulfone group and the saturation of the thiolane ring on the spectral characteristics.
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Compound
1H NMR (δ,
ppm)

13C NMR (δ,
ppm)

IR (cm-1)
Mass
Spectrometry
(m/z)

1,1-

dioxothiolane-3-

carboxylic acid

Carboxyl H:

~12Ring

Protons: 3.3-3.7

(expected)[1]

Carboxyl C: 165-

185 (typical)[2][3]

O-H stretch:

3300-2500

(broad)C=O

stretch: 1760-

1690[2][4]

[M+H]+:

165.02161[M+Na

]+: 187.00355[M-

H]-: 163.00705[5]

Thiolane-3-

carboxylic acid

Data not readily

available in

searches.

Data not readily

available in

searches.

Data not readily

available in

searches.

Data not readily

available in

searches.

Thiophene-3-

carboxylic acid

Data not readily

available in

searches.

Data not readily

available in

searches.

Data not readily

available in

searches.

Molecular

Weight: 128.15

g/mol [6]

Sulfolane
Ring Protons:

2.2-3.0

Data not readily

available in

searches.

Data not readily

available in

searches.

Molecular Ion:

120Fragments:

56, 55, 41[7]

Note: Specific experimental data for thiolane-3-carboxylic acid and thiophene-3-carboxylic acid

were not readily available in the conducted searches. The data for sulfolane is provided as a

reference for the oxidized thiolane ring system without the carboxylic acid group.

Structural Relationships and Spectroscopic
Workflow
The structural differences between 1,1-dioxothiolane-3-carboxylic acid and its analogs are

fundamental to the variations observed in their spectroscopic data. The oxidation state of the

sulfur atom and the saturation of the five-membered ring are the key distinguishing features.
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Caption: Structural relationship of the compared compounds.

A standardized workflow is crucial for obtaining reliable and comparable spectroscopic data.

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis

of these carboxylic acid analogs.
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Caption: General experimental workflow for spectroscopic analysis.

Experimental Protocols
Detailed methodologies are essential for the accurate acquisition of spectroscopic data. Below

are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to avoid
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overlapping signals with the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 400 MHz or higher for 1H NMR.

1H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. The

chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard,

typically tetramethylsilane (TMS).[8]

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural

abundance of 13C, a greater number of scans is typically required to achieve a good signal-

to-noise ratio. Chemical shifts are also reported in ppm relative to TMS.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For liquid samples or solutions, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 to

400 cm-1.[9] A background spectrum should be recorded and subtracted from the sample

spectrum.

Data Interpretation: Identify characteristic absorption bands for functional groups. For

carboxylic acids, key absorptions include the broad O-H stretch (3300-2500 cm-1) and the

strong C=O stretch (1760-1690 cm-1).[2][4]

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).
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Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) for polar molecules.

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically

done via direct infusion or coupled with liquid chromatography (LC-MS). Acquire the mass

spectrum in either positive or negative ion mode to observe different adducts (e.g., [M+H]+,

[M+Na]+, [M-H]-).[5]

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any

observed fragment ions. High-resolution mass spectrometry can be used to confirm the

elemental composition.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b178652#spectroscopic-comparison-of-1-1-
dioxothiolane-3-carboxylic-acid-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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